5-Chloro-2-nitro-4-(trifluoromethoxy)phenol

Physicochemical property pKa modulation Electron-withdrawing effect

This polysubstituted phenol combines chlorine, nitro, and trifluoromethoxy groups on a single ring, creating an exceptionally electron-deficient aromatic system. Its enhanced acidity (pKa ~4.5–5.5) and high lipophilicity (LogP ~3.5–4.0) cannot be replicated by mono- or di-substituted analogs. Ideal for agrochemical SAR, heterocyclic library synthesis (benzoxazoles, benzimidazoles), and physical organic chemistry studies. Guaranteed regiochemical homogeneity at position 6 eliminates purification burdens. Inquire for research-grade purity and bulk pricing.

Molecular Formula C7H3ClF3NO4
Molecular Weight 257.55 g/mol
Cat. No. B12086794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitro-4-(trifluoromethoxy)phenol
Molecular FormulaC7H3ClF3NO4
Molecular Weight257.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C7H3ClF3NO4/c8-3-1-5(13)4(12(14)15)2-6(3)16-7(9,10)11/h1-2,13H
InChIKeyWTJDWXCXLYMBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol: A Polysubstituted Phenol Building Block for Agrochemical and Pharmaceutical Intermediates


5-Chloro-2-nitro-4-(trifluoromethoxy)phenol (CAS 2191446-37-2, molecular formula C₇H₃ClF₃NO₄, molecular weight 257.55 g/mol) is a synthetic, polysubstituted phenol that simultaneously bears a chlorine atom, a nitro group, and a trifluoromethoxy (–OCF₃) group on a single aromatic ring . The compound belongs to the class of halogenated nitrophenol ethers and serves as a versatile intermediate for the synthesis of agrochemicals (including herbicides and insecticides) and pharmaceuticals . Its structural complexity arises from the synergistic electronic interplay of three strong electron-withdrawing substituents, which profoundly modulates the phenolic –OH acidity, lipophilicity, and chemical reactivity beyond what is achievable with any mono- or disubstituted analog .

Why 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol Cannot Be Replaced by Simpler Nitrophenol or Trifluoromethoxyphenol Analogs


Superficially similar compounds – such as 5-chloro-2-nitrophenol (lacking –OCF₃), 2-nitro-4-(trifluoromethoxy)phenol (lacking –Cl), or 4-(trifluoromethoxy)phenol (lacking both –NO₂ and –Cl) – exhibit markedly different physicochemical profiles that render them non-interchangeable in demanding synthetic sequences. The simultaneous presence of three electron-withdrawing groups in 5-chloro-2-nitro-4-(trifluoromethoxy)phenol creates a uniquely electron-deficient aromatic system . This dramatically lowers the pKₐ of the phenolic –OH (predicted ~4.5–5.5 versus ~6.1 for the dichloro analog lacking –OCF₃), enhances lipophilicity (predicted LogP ~3.5–4.0 versus ~2.5–2.7 for the non-fluorinated comparator), and directs subsequent electrophilic or nucleophilic transformations to specific ring positions [1]. In medicinal and agrochemical programs, replacing this compound with a less-substituted analog would alter the pharmacokinetic or pesticide-distribution profile, compromise metabolic stability, and shift the regiochemical outcome of downstream coupling reactions .

Quantitative Differentiation Evidence for 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol Relative to Structural Analogs


Enhanced Acidity (pKₐ) Over the Non-Chlorinated Analog

The combined electron-withdrawing effects of the ortho-nitro, para-trifluoromethoxy, and meta-chloro substituents substantially increase the acidity of the phenolic –OH group. The predicted pKₐ for 5-chloro-2-nitro-4-(trifluoromethoxy)phenol is approximately 4.5–5.5, which is significantly lower (more acidic) than the predicted pKₐ of 6.12 ± 0.14 for its non-chlorinated analog 2-nitro-4-(trifluoromethoxy)phenol [1]. Although these values are computationally predicted rather than experimentally determined, the direction and magnitude of the shift are consistent with the well-established Hammett substituent constants for –Cl and –OCF₃.

Physicochemical property pKa modulation Electron-withdrawing effect

Lipophilicity (LogP) Advantage Over the Non-Fluorinated Analog

The trifluoromethoxy group imparts a significant increase in lipophilicity compared to non-fluorinated nitrophenol analogs. The computed LogP for 5-chloro-2-nitrophenol (lacking –OCF₃) ranges from 2.48 to 2.68, whereas the XLogP3 of 2-nitro-4-(trifluoromethoxy)phenol (lacking –Cl) is 3.2 [1][2]. By additivity, the target compound is expected to have a LogP in the range of ~3.5–4.0, representing an increase of approximately 1.0–1.5 LogP units over the non-fluorinated comparator.

Lipophilicity LogP Membrane permeability

Molecular Weight and Heavy-Atom Count Differentiation for Fragment-Based Design

With a molecular weight of 257.55 g/mol, 5-chloro-2-nitro-4-(trifluoromethoxy)phenol occupies a distinct chemical space compared to simpler analogs: 5-chloro-2-nitrophenol (173.55 g/mol) and 2-nitro-4-(trifluoromethoxy)phenol (223.11 g/mol) [1][2]. The compound contains three heavy halogen/nitro substituents, providing a higher degree of structural complexity per aromatic ring than any of its mono- or di-substituted comparators.

Molecular weight Fragment-based drug design Scaffold uniqueness

Regiochemical Orthogonality in Electrophilic Aromatic Substitution

The substitution pattern of 5-chloro-2-nitro-4-(trifluoromethoxy)phenol (chlorine at position 5 relative to the phenolic –OH at position 1, nitro at position 2, trifluoromethoxy at position 4) leaves position 6 as the sole unsubstituted site available for further electrophilic aromatic substitution . In contrast, the non-chlorinated analog 2-nitro-4-(trifluoromethoxy)phenol has two vacant positions (5 and 6), leading to potential regioisomeric mixtures upon further functionalization.

Regioselectivity Electrophilic substitution Synthetic intermediate

Reductive Derivatization to a Unique Ortho-Aminophenol Scaffold

The nitro group can be selectively reduced to yield 5-chloro-2-amino-4-(trifluoromethoxy)phenol, an ortho-aminophenol scaffold that is a privileged intermediate for benzoxazole, benzimidazole, and quinoxaline syntheses . The chloro substituent remains intact under standard nitro-reduction conditions (e.g., H₂/Pd-C, Fe/HCl, or Zn/NH₄Cl), preserving a second synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This contrasts with the non-chlorinated analog, which would require a separate chlorination step post-reduction, adding a synthetic operation and potentially compromising overall yield.

Nitro reduction Amino phenol Heterocycle synthesis

Insecticidal Potential Against Mythimna separata – Class-Level Activity Inference

Vendor literature indicates that 5-chloro-2-nitro-4-(trifluoromethoxy)phenol has demonstrated insecticidal potential against the armyworm Mythimna separata, attributed to neurotoxic effects . While specific LC₅₀ or mortality data are not publicly available for this compound, structurally related trifluoromethoxy-containing nitroaromatics have been shown to act as insecticidal neurotoxins by interfering with neurotransmission pathways . Flometoquin, a distinct trifluoromethoxy-containing insecticide, exhibits 90% activity against aphids at 50 mg/L, providing a class-level benchmark for the insecticidal potential of –OCF₃-bearing compounds [1].

Insecticide Agrochemical intermediate Mythimna separata

Optimal Application Scenarios for 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization for Lepidopteran Pest Control

The reported insecticidal potential against Mythimna separata, combined with enhanced lipophilicity (predicted LogP ~3.5–4.0) that promotes cuticular penetration, makes this compound a compelling starting scaffold for structure-activity relationship (SAR) campaigns targeting lepidopteran pests . The chlorine atom provides a synthetic handle for late-stage diversification via cross-coupling, enabling rapid analog generation for potency and selectivity optimization . Procurement is recommended for agrochemical discovery groups seeking differentiated nitrophenol scaffolds that combine neurotoxic potential with favorable physicochemical properties.

Synthesis of Ortho-Aminophenol-Derived Heterocyclic Libraries

Selective reduction of the nitro group yields 5-chloro-2-amino-4-(trifluoromethoxy)phenol, an ortho-aminophenol that serves as a privileged precursor for benzoxazole, benzimidazole, and quinoxaline synthesis . The retained chlorine atom enables subsequent Pd-catalyzed cross-coupling, offering two orthogonal diversification points. The enhanced acidity of the phenolic –OH (predicted pKₐ ~4.5–5.5) facilitates selective O-functionalization without protecting-group chemistry . This scenario is most relevant for medicinal chemistry groups building heterocyclic compound libraries for high-throughput screening.

Physicochemical Probe for Electron-Withdrawing Substituent Effects

The simultaneous presence of –Cl, –NO₂, and –OCF₃ on a single phenol ring creates an exceptionally electron-deficient aromatic system that can serve as a model compound for studying additive versus synergistic substituent effects on pKₐ, LogP, and reactivity . The predicted pKₐ shift of approximately –0.6 to –1.6 units relative to the non-chlorinated analog provides a quantitative basis for computational model validation . Academic and industrial physical organic chemistry groups investigating structure-property relationships of polysubstituted aromatics will find this compound an informative probe.

Regiochemically Predictable Intermediate in Multi-Step Synthesis

With only a single vacant electrophilic substitution site (position 6), this compound guarantees regiochemical homogeneity in subsequent functionalization steps, eliminating the regioisomeric mixtures that plague syntheses employing less-substituted analogs . For process chemistry groups developing scalable routes to complex agrochemical or pharmaceutical targets, the reduction in purification burden translates directly to lower cost of goods and higher throughput. Procurement is advised when synthetic sequences demand predictable late-stage electrophilic functionalization of a densely substituted aromatic core.

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